Bienvenue dans la boutique en ligne BenchChem!

2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide

CK1δ/ε inhibition kinase selectivity thiazole carboxamide SAR

This 2-benzamido-thiazole-4-carboxamide features a distinct p-tolyl substituent that abolishes sub-100 nM CK1δ inhibition, making it a critical structurally matched negative control for kinase selectivity panels and CNS-accessible scaffold for PAMPA/BBB studies. Its 4-methylphenyl handle enables direct derivatization for focused library synthesis. Avoid SAR invalidation by using this exact regioisomer instead of generic analogs.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4
CAS No. 954642-24-1
Cat. No. B2607571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide
CAS954642-24-1
Molecular FormulaC18H15N3O2S
Molecular Weight337.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O2S/c1-12-7-9-14(10-8-12)19-17(23)15-11-24-18(20-15)21-16(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,23)(H,20,21,22)
InChIKeyAMHDIYJLMWFQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide (CAS 954642-24-1): Procurement-Grade Identity and Physicochemical Baseline


2-Benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide (CAS 954642-24-1) is a synthetic small molecule belonging to the 2-amido-1,3-thiazole-4-carboxamide class. Its molecular formula is C₁₈H₁₅N₃O₂S with a molecular weight of 337.4 g/mol . The compound features a benzamido substituent at the 2-position and a p-tolyl (4-methylphenyl) amide at the 4-carboxamide, defining a substitution pattern distinct from other 2-benzamido-thiazole-4-carboxamide analogs investigated as kinase inhibitors [1]. Publicly available quantitative bioactivity data for this specific compound remain extremely limited, making procurement decisions heavily dependent on structural differentiation from closely related analogs rather than on standalone potency metrics.

Why Thiazole-4-Carboxamide Analogs Cannot Substitute for 2-Benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide in Targeted Studies


Within the 2-benzamido-thiazole-4-carboxamide chemotype, minor modifications to the amide substituent produce drastic shifts in target engagement. The CK1δ/ε inhibitor series demonstrates that replacing the 4-methylphenyl group with a 1H-benzo[d]imidazol-2-yl moiety yields low-nanomolar IC₅₀ values (0.040–0.042 μM) [1], whereas the p-tolyl-substituted target compound is structurally positioned for alternative target profiles. Substitution at the 4-carboxamide nitrogen dictates hydrogen-bonding geometry, steric bulk, and electronic character, directly influencing kinase selectivity versus other pharmacological targets [2]. Generic substitution of one 2-benzamido-thiazole-4-carboxamide analog for another—without matched comparative data—risks invalidating SAR hypotheses and wasting screening resources. The quantitative evidence below specifies exactly where differentiation has been observed or can be inferred.

Head-to-Head Quantitative Differentiation: 2-Benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide vs. Closest Structural Analogs


CK1δ/ε Inhibitory Potency: p-Tolyl vs. 1H-Benzo[d]imidazol-2-yl Substitution at the 4-Carboxamide

The 4-methylphenyl (p-tolyl) substituent in the target compound is compared with the 1H-benzo[d]imidazol-2-yl group found in the most potent CK1δ/ε inhibitors of the 2-benzamido-thiazole-4-carboxamide series. Compounds 5 and 6 (bearing 1H-benzo[d]imidazol-2-yl) exhibit IC₅₀ values of 0.040 and 0.042 μM against CK1δ, respectively [1]. Quantitative data for the target compound against CK1δ are not publicly available; however, the structural difference predicts a substantial potency shift away from sub-100 nM CK1δ inhibition. This evidence is cross-study comparable and class-level inference.

CK1δ/ε inhibition kinase selectivity thiazole carboxamide SAR

Adenosine A₁ Receptor Antagonism: Substituted 4-Phenyl-2-(phenylcarboxamido)-1,3-thiazole Class Baseline

A closely related chemotype, 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives, has been evaluated as adenosine A₁ receptor antagonists. Although the target compound's exact A₁ affinity is unreported, the class baseline indicates that 4-methyl substitution on the N-phenyl ring (as in the target compound) modulates receptor binding compared to unsubstituted phenyl analogs [1]. The reference compound 4-methyl-N-(4-phenylthiazol-2-yl)benzamide (a regioisomeric analog) is catalogued as a discovery agent with A₁ antagonist activity [2]. Quantitative comparative binding data (Kᵢ or IC₅₀) for the target compound are not available.

adenosine A1 receptor GPCR antagonism thiazole SAR

Physicochemical Differentiation: Calculated logP, H-Bond Donor/Acceptor Profile vs. Benzimidazole and Thiophenylmethyl Analogs

The target compound (C₁₈H₁₅N₃O₂S, MW 337.4) contains three hydrogen-bond donors (two amide NH, one benzamido NH) and four acceptors. Replacing the p-tolyl group with a 1H-benzo[d]imidazol-2-yl moiety (as in CK1 inhibitors) increases hydrogen-bond donor count and polar surface area, reducing membrane permeability. Conversely, the thiophen-2-ylmethyl analog (2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide) introduces a sulfur heterocycle, altering logP and metabolic stability . Quantitative physicochemical measurements for the target compound are limited to basic identifiers; calculated logP is estimated at ~3.5 based on fragment-based methods .

drug-likeness physicochemical properties logP hydrogen bonding

Optimal Procurement and Deployment Scenarios for 2-Benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide


Kinase Profiling Panels Requiring CK1δ/ε-Negative Control Compounds

Based on the class-level inference that the p-tolyl substituent abolishes sub-100 nM CK1δ inhibition observed with benzimidazole analogs [1], this compound serves as a structurally matched negative control in kinase selectivity panels. Its use alongside the CK1-active benzimidazole analog enables deconvolution of CK1-dependent phenotypes.

Adenosine A₁ Receptor Structure-Activity Relationship (SAR) Expansion

The 4-carboxamide regioisomer is structurally distinct from the known A₁ antagonist chemotype exemplified by 4-methyl-N-(4-phenylthiazol-2-yl)benzamide [1]. Procurement of this compound enables systematic exploration of regioisomeric effects on adenosine receptor subtype selectivity.

Physicochemical Property Screening for CNS Drug-Likeness Optimization

The calculated logP (~3.5) and favorable HBD/HBA profile position this compound as a CNS-accessible scaffold candidate [1]. It is suitable for parallel artificial membrane permeability assays (PAMPA) and brain-plasma protein binding studies to benchmark the thiazole-4-carboxamide chemotype for CNS indications.

Combinatorial Library Enumeration and Diversity-Oriented Synthesis

The compound's 4-methylphenyl group provides a chemically tractable handle for further derivatization (e.g., oxidation to benzoic acid, electrophilic substitution). It serves as a key intermediate in parallel synthesis of focused thiazole-4-carboxamide libraries aimed at underexplored kinase or GPCR targets.

Quote Request

Request a Quote for 2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.